molecular formula C20H20BrN3OS B12047054 1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B12047054
M. Wt: 430.4 g/mol
InChI Key: SBDNTHHKKLLULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for 1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE are not extensively documented in the available literature. . Industrial production methods are not well-established due to the compound’s rarity and specialized use in research.

Chemical Reactions Analysis

1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-AMINO-N(4-BR-PH)5-ET-6,7,8,9-TETRAHYDROTHIENO(2,3-C)ISOQUINOLINE-2-CARBOXAMIDE derivatives: These compounds have similar core structures but differ in the substituents attached to the core.

    Thienoisoquinoline analogs: Compounds with similar thienoisoquinoline cores but different functional groups.

    Bromophenyl derivatives: Compounds with bromophenyl groups attached to different core structures.

Properties

Molecular Formula

C20H20BrN3OS

Molecular Weight

430.4 g/mol

IUPAC Name

1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C20H20BrN3OS/c1-2-15-13-5-3-4-6-14(13)16-17(22)18(26-20(16)24-15)19(25)23-12-9-7-11(21)8-10-12/h7-10H,2-6,22H2,1H3,(H,23,25)

InChI Key

SBDNTHHKKLLULA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=CC=C(C=C4)Br)N

Origin of Product

United States

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